2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile is a synthetic organic compound that features a benzimidazole core, a trifluoromethyl-substituted phenyl group, and an acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethyl group: Alkylation of the benzimidazole nitrogen can be performed using ethyl halides in the presence of a base.
Attachment of the trifluoromethyl-phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the trifluoromethyl-phenyl group and a halogenated benzimidazole intermediate.
Formation of the acrylonitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable nitrile compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the ethyl group.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl-phenyl group could participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution might use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products may include benzimidazole derivatives with oxidized side chains.
Reduction: Reduced products might feature amine groups in place of nitriles.
Substitution: Substituted products could include nitro or sulfonyl derivatives of the original compound.
Scientific Research Applications
2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzimidazole cores can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile
- 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-chlorophenyl)-acrylonitrile
- 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-methylphenyl)-acrylonitrile
Uniqueness
The presence of the trifluoromethyl group in 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile can significantly influence its chemical properties, such as lipophilicity, electronic effects, and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C19H14F3N3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C19H14F3N3/c1-2-25-17-10-6-5-9-16(17)24-18(25)14(12-23)11-13-7-3-4-8-15(13)19(20,21)22/h3-11H,2H2,1H3/b14-11+ |
InChI Key |
QDTVHAUKKFVXCF-SDNWHVSQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.